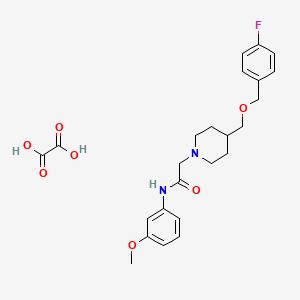

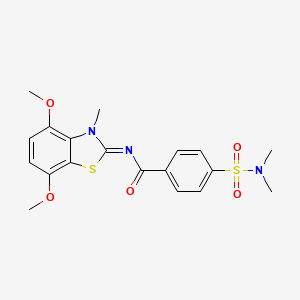

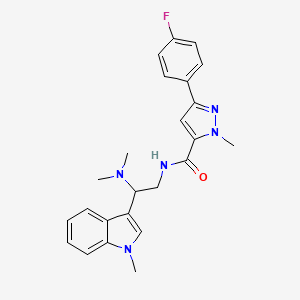

(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photothermal Conversion and Photothermal Therapy

The incorporation of (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide into tris(2,4,6-trichlorophenyl)methyl (TTM) radicals allows for efficient photothermal conversion. These radicals absorb near-infrared (NIR) light, leading to localized heating. Remarkably, TTM-BDPA and TTM-TDPA, which have multiple diphenylamine (DPA) units attached to the TTM core, achieve photothermal conversion efficiencies of 41% and 50%, respectively . This property holds promise for applications in photothermal therapy.

Electropolymerization and Electro-Active Polymer Electrodes

Molecular variations involving (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide derivatives impact the polymerization and structure of electro-active polymer electrodes. For instance, when methyl groups are inserted at the 4-position of tris(4-(thiophen-2-yl)phenyl)amine, electropolymerization occurs primarily at the 5-position . This finding opens avenues for designing improved redox electrodes.

Sulfide Oxidation Tuning

In constructing sulfone-based dual acceptor copolymers, (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide (referred to as BDTT) plays a crucial role. By varying the number of sulfonyl groups, researchers can fine-tune sulfide oxidation. The A1-A2-type copolymer, containing BDTT, demonstrates intriguing properties in this context .

Photoinitiators for UV-Curing

Photoinitiators like (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide facilitate rapid curing of polymers and coatings upon UV light exposure. These compounds find applications in industries where fast and efficient curing processes are essential .

Organic Radical-Based Materials

The TTM radicals containing DPA units represent an alternative design rule for controlling intramolecular charge transfer (ICT) effects. Their absorption properties and photoluminescence quantum yields make them intriguing candidates for organic radical-based materials in various applications .

Propriétés

IUPAC Name |

(E)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2S/c1-22(2)16-19-14(20-17(21-16)23-7-9-25-10-8-23)12-18-15(24)6-5-13-4-3-11-26-13/h3-6,11H,7-10,12H2,1-2H3,(H,18,24)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIZSAIHSXZDGV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2419947.png)

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2419948.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2419956.png)

![N-cyclohexyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2419958.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)